

Technical Guide: 4-Ethylaniline-D11 (CAS 1219802-96-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylaniline-D11

Cat. No.: B12393937

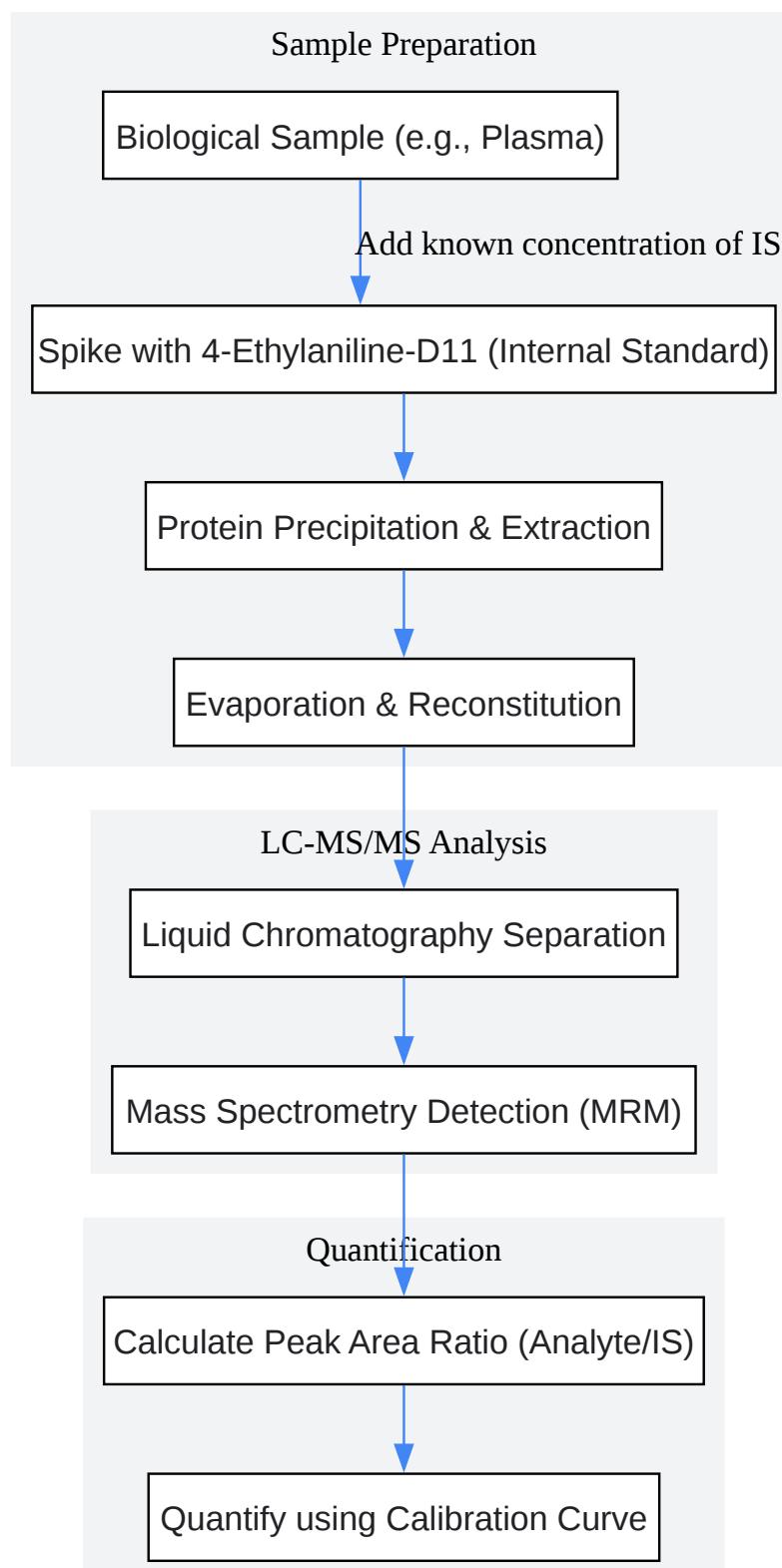
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylaniline-D11**, a deuterated analog of 4-ethylaniline. This document consolidates available data on its properties, potential applications, and relevant experimental considerations.

Core Compound Properties

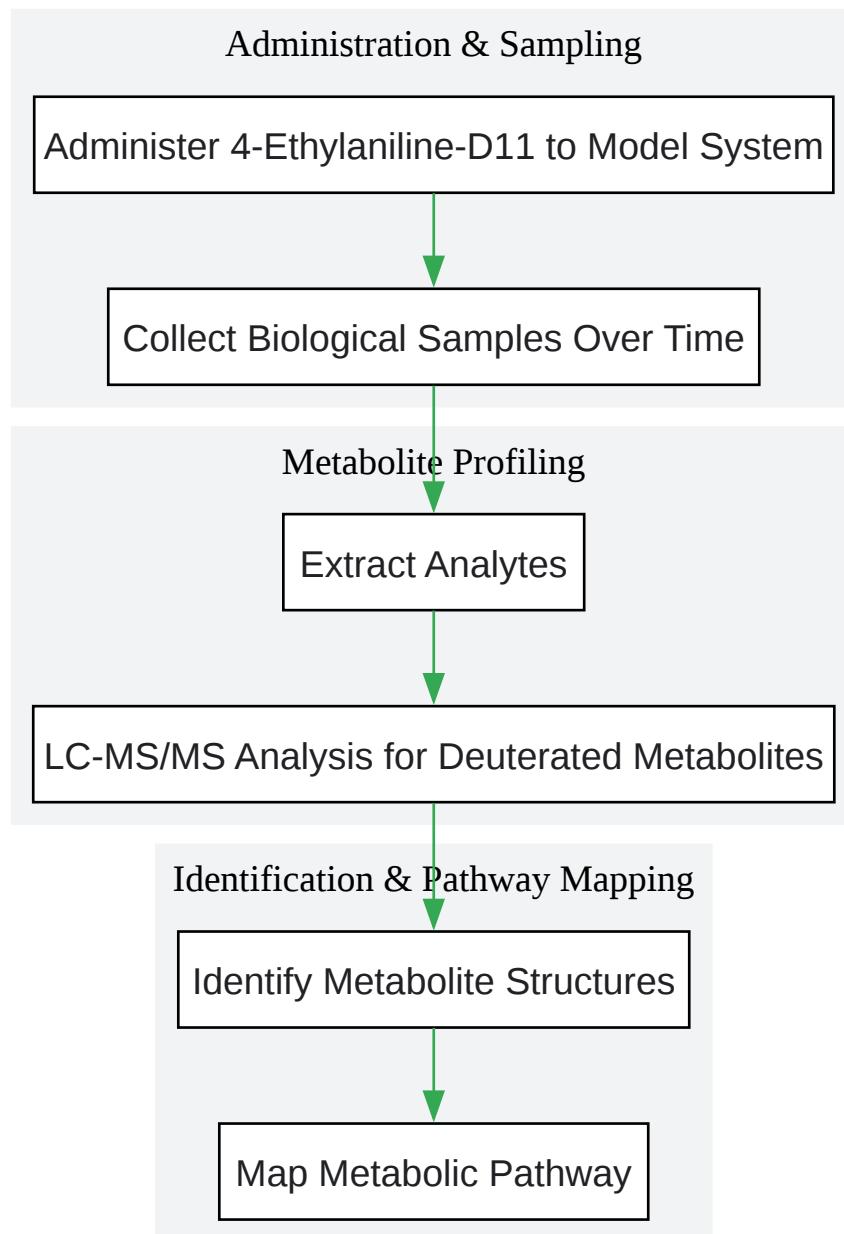
4-Ethylaniline-D11 is a stable isotope-labeled version of 4-ethylaniline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific research fields, particularly in studies requiring mass differentiation from its non-deuterated counterpart.


Table 1: Physicochemical Properties of **4-Ethylaniline-D11** and 4-Ethylaniline

Property	4-Ethylaniline-D11 (CAS: 1219802-96-6)	4-Ethylaniline (CAS: 589-16-2)
Chemical Formula	C ₈ D ₁₁ N ^[1]	C ₈ H ₁₁ N
Molecular Weight	132.25 g/mol ^[1]	121.18 g/mol ^[2]
Appearance	Not explicitly stated; likely a liquid	Red-brown liquid ^[2]
Boiling Point	Not explicitly stated	217.5 °C at 760 mmHg ^[2]
Melting Point	Not explicitly stated	-5 °C
Density	Not explicitly stated	0.975 g/mL
Flash Point	Not explicitly stated	85 °C
Solubility	Not explicitly stated	Immiscible in water
SMILES	[2H]N([2H])C1=C([2H])C([2H])=C(C([2H])([2H])C([2H])([2H])[2H])C([2H])=C1[2H]	CCC1=CC=C(N)C=C1

Potential Research Applications

The primary utility of **4-Ethylaniline-D11** lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies. Deuterium labeling provides a distinct mass signature that allows for its differentiation from the endogenous or unlabeled compound.


- Internal Standard in Quantitative Mass Spectrometry: In pharmacokinetic and pharmacodynamic studies, **4-Ethylaniline-D11** can be used as an internal standard for the accurate quantification of 4-ethylaniline in biological matrices such as plasma, urine, or tissue homogenates. The workflow for such an application is outlined below.

[Click to download full resolution via product page](#)

Quantitative analysis workflow using a deuterated internal standard.

- Metabolic Fate and Pathway Elucidation: **4-Ethylaniline-D11** can be administered to *in vivo* or *in vitro* models to trace the metabolic fate of 4-ethylaniline. By tracking the deuterated metabolites, researchers can identify and quantify the products of biotransformation.

[Click to download full resolution via product page](#)

Workflow for a metabolic fate study using a deuterated tracer.

Experimental Protocols

Detailed experimental protocols for the use of **4-Ethylaniline-D11** are not readily available in the public domain. However, based on standard laboratory practices for similar compounds, the following provides a generalized methodology for a quantitative analysis experiment.

Protocol: Quantification of 4-Ethylaniline in Plasma using **4-Ethylaniline-D11** as an Internal Standard

1. Materials and Reagents:

- 4-Ethylaniline
- **4-Ethylaniline-D11** (Internal Standard)
- Human Plasma (or other relevant biological matrix)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Deionized Water
- LC-MS/MS system

2. Preparation of Standard and QC Samples:

- Prepare a stock solution of 4-ethylaniline and **4-Ethylaniline-D11** in methanol.
- Serially dilute the 4-ethylaniline stock solution with methanol to prepare calibration standards.
- Spike blank plasma with known concentrations of 4-ethylaniline to create calibration standards and quality control (QC) samples.

3. Sample Preparation:

- To 100 μL of plasma sample, standard, or QC, add 20 μL of the **4-Ethylaniline-D11** internal standard working solution.
- Vortex briefly.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

- 4-Ethylaniline: Q1/Q3 transition to be determined experimentally.
- **4-Ethylaniline-D11:** Q1/Q3 transition to be determined experimentally (Q1 will be shifted by +11 Da from the unlabeled compound).

5. Data Analysis:

- Integrate the peak areas for both 4-ethylaniline and **4-Ethylaniline-D11**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 4-ethylaniline in the unknown samples from the calibration curve.

Safety and Handling

The non-deuterated 4-ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle **4-Ethylaniline-D11** with the same precautions in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylaniline | lookchem [lookchem.com]
- 2. clearsynth.com [clearsynth.com]

- To cite this document: BenchChem. [Technical Guide: 4-Ethylaniline-D11 (CAS 1219802-96-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12393937#4-ethylaniline-d11-cas-number-1219802-96-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com